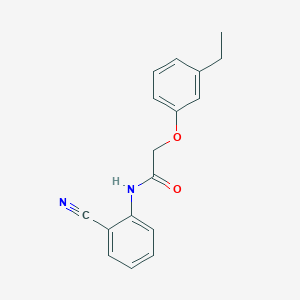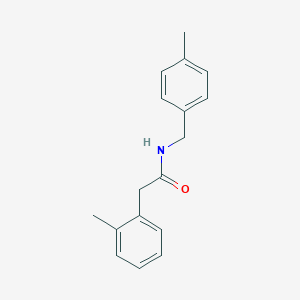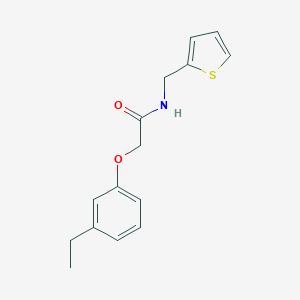![molecular formula C13H17NO5 B240494 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as DOPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DOPA is a non-proteinogenic amino acid, which means that it is not incorporated into proteins in the same way as the 20 standard amino acids. Instead, DOPA has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is complex and multifaceted. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to act as a competitive inhibitor of tyrosinase, which is the enzyme responsible for the production of melanin. By inhibiting tyrosinase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can reduce the production of melanin and may have applications in the treatment of hyperpigmentation disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to act as a substrate for dopa decarboxylase, which is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. By acting as a substrate for dopa decarboxylase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these neurotransmitters and may have applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects that make it a valuable tool for scientific research. One of the most significant effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is its ability to act as a substrate for enzymes involved in the biosynthesis of melanin and neurotransmitters. By acting as a substrate, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these compounds and may have applications in the treatment of related disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid in scientific research is its versatility. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can be used in a wide range of experiments, including enzyme kinetics studies, cell culture experiments, and animal studies. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is that it is not a natural amino acid and may not accurately reflect the behavior of endogenous amino acids in biological systems. Additionally, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a relatively short half-life in vivo, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, such as in the treatment of neurological disorders or as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid and its potential applications in scientific research.
合成法
The synthesis of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a complex process that involves several steps. One common method for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate to form a diethyl 3,4-dimethoxyphenylamino-5-oxopentanedioate intermediate. This intermediate is then hydrolyzed to form 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. Other methods for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid have also been developed, including the use of alternative starting materials and reaction conditions.
科学的研究の応用
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been used in a wide range of scientific research applications. One of the most common uses of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is in the study of enzyme kinetics and mechanisms. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a substrate for several enzymes, including tyrosinase and dopa decarboxylase, which are involved in the biosynthesis of melanin and neurotransmitters, respectively. By studying the kinetics and mechanisms of these enzymes using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid as a substrate, researchers can gain insights into the underlying biochemical processes.
特性
製品名 |
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC名 |
5-(3,4-dimethoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-7-6-9(8-11(10)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
WCXWKSSQOZKMPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)